![molecular formula C12H21NO3 B1604239 tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate CAS No. 204913-01-9](/img/structure/B1604239.png)
tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate
Overview
Description
Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized as an intermediate in the synthesis of various pharmaceutical drugs. Its structure is pivotal in the construction of cyclopentyl derivatives, which are often found in molecules with significant biological activity. For instance, it can be used to synthesize analogs of prostaglandins, which have applications ranging from inducing labor to treating ulcers .
Chiral Pool Synthesis
Due to its chiral nature, tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate serves as a chiral building block in asymmetric synthesis. It provides a way to introduce chirality into a synthetic pathway, which is crucial for creating enantiomerically pure substances used in drugs that target specific enantiomer-sensitive biological pathways .
Protease Inhibitors
The compound’s ability to act as a carbamate ester makes it a potential candidate for the development of protease inhibitors. These inhibitors are a class of antiviral drugs that are effective against viruses like HIV and Hepatitis C by blocking the viral protease enzyme, essential for virus replication .
Agricultural Chemistry
In agricultural chemistry, this compound could be explored for the development of novel agrochemicals, such as pesticides or herbicides. Its structural flexibility allows for the creation of derivatives that may interact with specific biological targets in pests or weeds .
Material Science
tert-Butyl ((1S,3R)-3-acetylcyclopentyl)carbamate: can be used in material science research, particularly in the development of polymers with unique properties. The carbamate group can be involved in polymerization reactions, leading to materials with potential applications in biodegradable plastics or as components in medical devices .
Analytical Chemistry
As a standard or reference compound in analytical chemistry, it can be used to calibrate instruments like mass spectrometers or to develop new analytical methodologies for detecting similar structures in complex mixtures .
Catalysis
The compound’s framework can be modified to create ligands for catalysis. These ligands can be used to influence the outcome of chemical reactions, increasing their efficiency and selectivity, which is especially valuable in green chemistry applications .
Neuroscience Research
Lastly, derivatives of this compound may be investigated for their potential effects on the central nervous system, contributing to research in neurodegenerative diseases or as a scaffold for developing new anesthetics .
properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(14)9-5-6-10(7-9)13-11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3,(H,13,15)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXURKSRCUGCCA-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192476 | |
Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204913-01-9 | |
Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204913-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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